molecular formula C14H18FNO3S B2404093 4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride CAS No. 2208968-95-8

4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride

Cat. No.: B2404093
CAS No.: 2208968-95-8
M. Wt: 299.36
InChI Key: UCAQRDKCPKEVEO-UHFFFAOYSA-N
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Description

4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentylamino group, an oxopropyl group, and a benzenesulfonyl fluoride moiety. It is often used in research due to its ability to interact with specific biological targets.

Preparation Methods

The synthesis of 4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into target molecules.

    Biology: The compound is studied for its potential as an inhibitor of specific enzymes, such as human neutrophil elastase, which is involved in inflammatory processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to their inhibition. This interaction often involves the formation of a tetrahedral intermediate, which is stabilized by the surrounding amino acid residues .

Comparison with Similar Compounds

4-[3-(Cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.

    2-Nitrobenzenesulfonyl fluoride: Effective in targeting specific proteins and used in antibacterial applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-[3-(cyclopentylamino)-3-oxopropyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c15-20(18,19)13-8-5-11(6-9-13)7-10-14(17)16-12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAQRDKCPKEVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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